Molecular Weight Advantage: Lower MW vs. N-Methyl Analog Improves Atom Economy
3-(1H-pyrazol-4-yl)prop-2-yn-1-ol (MW = 122.12 g/mol) offers a molecular weight advantage of ~14 g/mol compared to its closest N-methyl analog, 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol (MW = 136.15 g/mol) . This lower molecular weight contributes to improved atom economy in fragment-based drug design and reduces the overall mass of final conjugates, a critical parameter for optimizing pharmacokinetic properties such as permeability and solubility [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 122.12 g/mol |
| Comparator Or Baseline | 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol (136.15 g/mol) |
| Quantified Difference | 14.03 g/mol lower (10.3% reduction) |
| Conditions | Calculated from molecular formula (C₆H₆N₂O vs. C₇H₈N₂O) |
Why This Matters
Lower molecular weight improves ligand efficiency metrics and reduces the risk of exceeding the Lipinski's Rule of 5 MW limit of 500 Da, enhancing the compound's suitability for early-stage drug discovery.
- [1] Lipinski, C. A., et al. Adv. Drug Deliv. Rev. 2001, 46, 3-26. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. View Source
